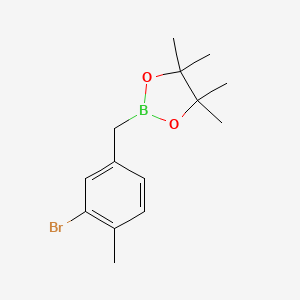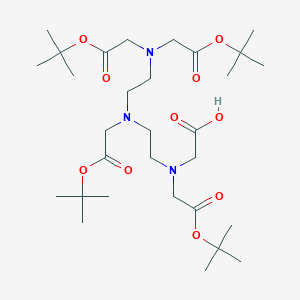![molecular formula C9H12ClN3 B3246862 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine CAS No. 1803561-51-4](/img/structure/B3246862.png)
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
Overview
Description
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of pyrimidoazepines This compound is characterized by a fused ring system consisting of a pyrimidine ring and an azepine ring The presence of a chlorine atom at the 4-position and a methyl group at the 2-position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with a suitable azepine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrimidoazepine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or methanol.
Major Products Formed
Substitution: Formation of 4-amino-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine or 4-thio-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine.
Oxidation: Formation of this compound-3-ol or this compound-3-one.
Reduction: Formation of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrimido[4,5-d]azepine.
Scientific Research Applications
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of pharmaceutical agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is explored for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
- 4-Chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
- Benzyl 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
Uniqueness
4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological profiles and applications compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6/h11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWSXKRVKQCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diazaspiro[5.5]undecane](/img/structure/B3246783.png)


![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3246809.png)







![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)

![2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B3246876.png)
